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Foundational

Pharmacokinetic and pharmacodynamic profile of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profiling of Novel Pyrrolidine-Based Compounds Introduction: The Pyrrolidine Scaffold - A Cornerstone of Modern Drug Discovery The pyrrolidine ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profiling of Novel Pyrrolidine-Based Compounds

Introduction: The Pyrrolidine Scaffold - A Cornerstone of Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2][3] Its prevalence in numerous natural products, such as nicotine and scalusamides, and its integration into a wide array of synthetic pharmaceuticals underscore its significance.[3] The structural and conformational flexibility of the pyrrolidine moiety, coupled with its favorable physicochemical properties, allows for the creation of compounds with enhanced aqueous solubility and the ability to form crucial hydrogen bond interactions with biological targets.[4] This versatility has led to the development of pyrrolidine derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2]

This guide provides a comprehensive framework for the systematic characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel substituted pyrrolidine derivatives, such as the hypothetically named (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol. For researchers and drug development professionals, this document serves as a technical manual, outlining the critical experimental workflows and interpretative insights necessary to advance a novel chemical entity from initial discovery to a viable drug candidate.

Part 1: Pharmacodynamic (PD) Characterization: Unveiling the Biological Activity

The primary objective of pharmacodynamic studies is to elucidate the mechanism by which a compound exerts its biological effects. This involves identifying the molecular target, understanding the downstream consequences of target engagement, and demonstrating efficacy in relevant disease models.

Initial Target Identification and In Vitro Screening

For a novel compound with a pyrrolidine core, initial screening against a broad panel of receptors, enzymes, and ion channels is a prudent first step. Given the structural motifs present in many centrally active agents, a focus on neurological targets may be warranted.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Ketanserin for the 5-HT₂A receptor) and varying concentrations of the test compound.

  • Separation and Detection: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand. The radioactivity retained on the filter is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Mechanism of Action (MoA) Elucidation

Once a primary target is identified, the subsequent step is to characterize the nature of the interaction (e.g., agonist, antagonist, inverse agonist) and to delineate the downstream signaling pathways.

Example: Investigating 5-HT₂A Receptor Inverse Agonism

Should initial screening reveal high affinity for the 5-HT₂A receptor, functional assays are employed to determine the compound's effect on receptor activity. A reduction in the basal, constitutive activity of the receptor would classify the compound as an inverse agonist.[5]

Visualization: Hypothetical 5-HT₂A Receptor Signaling Pathway

G cluster_membrane Cell Membrane 5HT2A_R 5-HT₂A Receptor Gq Gαq 5HT2A_R->Gq Reduces Basal Activation PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Pyrrolidine_Derivative (4-(3-Chlorophenyl)-1-methyl pyrrolidin-3-yl)methanol Pyrrolidine_Derivative->5HT2A_R Binds (Inverse Agonist) Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothetical signaling pathway for a 5-HT₂A receptor inverse agonist.

In Vivo Target Engagement and Efficacy Models

Demonstrating that the compound reaches its target in a living organism and elicits a physiological response is paramount. Behavioral models in animals can provide evidence of efficacy. For a 5-HT₂A inverse agonist, attenuation of head-twitch behavior induced by a 5-HT₂A agonist would be a relevant model.[5]

Part 2: Pharmacokinetic (PK) Characterization: The Journey of a Drug in the Body

Pharmacokinetics describes the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). A favorable PK profile is essential for a drug to be safe and effective.

Absorption

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. The Caco-2 permeability assay is a widely used in vitro model to predict oral absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until they form a confluent monolayer, differentiating to resemble the intestinal epithelium.

  • Assay: The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. High Papp values are indicative of good oral absorption.

Distribution

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane.

  • Assay: Plasma is placed in one chamber, and a buffer solution is placed in the other. The test compound is added to the plasma chamber.

  • Equilibration: The apparatus is incubated until the concentration of the unbound drug is at equilibrium across the membrane.

  • Analysis: The total drug concentration in the plasma chamber and the unbound drug concentration in the buffer chamber are measured. The percentage of plasma protein binding is then calculated.

Metabolism

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds that can be readily excreted. In vitro metabolic stability assays using human liver microsomes (HLM) are a standard method to assess metabolic clearance.

Visualization: In Vitro Metabolic Stability Workflow

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound Stock Solution Incubate Incubate Compound with HLM (Pre-warming) Compound->Incubate HLM Human Liver Microsomes (HLM) HLM->Incubate NADPH NADPH Solution (Cofactor) Start_Rxn Start Reaction (Add NADPH) NADPH->Start_Rxn Incubate->Start_Rxn Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Start_Rxn->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate t½ and Intrinsic Clearance Analyze->Calc

Caption: Workflow for determining metabolic stability in human liver microsomes.

Excretion

The final step in the pharmacokinetic journey is excretion, typically via the kidneys (urine) or liver (feces). Mass balance studies in animals using a radiolabeled version of the compound are the gold standard for determining the routes and extent of excretion.

Pharmacokinetic Data Summary

The data from these studies are used to calculate key pharmacokinetic parameters.

ParameterDescriptionSignificance
Cₘₐₓ Maximum plasma concentrationRelated to efficacy and potential toxicity
Tₘₐₓ Time to reach CₘₐₓIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
t₁/₂ Elimination half-lifeDetermines dosing interval
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of distributionThe apparent volume into which the drug distributes

Part 3: Integrated PK/PD Modeling: Bridging Exposure and Effect

The ultimate goal is to understand the relationship between the drug's concentration in the body over time (PK) and its pharmacological effect (PD). This relationship is crucial for selecting a safe and effective dosing regimen for clinical trials.

Visualization: The PK/PD Relationship and Therapeutic Window

PK Pharmacokinetics (PK) (Dose ➔ Concentration) Concentration Plasma Concentration (Time Course) PK->Concentration PD Pharmacodynamics (PD) (Concentration ➔ Effect) Effect Pharmacological Effect PD->Effect Dose Dosing Regimen Dose->PK Concentration->PD MTC Maximum Tolerated Concentration (MTC) MEC Minimum Effective Concentration (MEC)

Caption: The relationship between PK, PD, and the therapeutic window.

Conclusion

The characterization of the pharmacokinetic and pharmacodynamic profile of a novel pyrrolidine derivative is a multi-faceted process that requires a systematic and integrated approach. By employing the in vitro and in vivo methodologies outlined in this guide, researchers can build a comprehensive understanding of a compound's biological activity and its disposition within the body. This knowledge is fundamental to the rational design of new medicines and the successful translation of promising chemical entities from the laboratory to the clinic.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). National Center for Biotechnology Information. [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. (2026, April). National Center for Biotechnology Information. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. (2005). ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

Executive Summary This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of novel chemical entities, using (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol as a representative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of novel chemical entities, using (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol as a representative compound. The chemical structure, featuring a pyrrolidine scaffold, suggests a potential interaction with central nervous system targets, particularly monoamine transporters. This document outlines a strategic, multi-tiered experimental approach designed to first identify the primary molecular target(s), then characterize the nature of the functional interaction, and finally, investigate the downstream cellular signaling consequences. The methodologies described herein, including radioligand binding assays, neurotransmitter uptake inhibition assays, and western blotting, serve as a robust template for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of new compounds.

Introduction to (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol: A Structural Hypothesis

(4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is a novel compound whose mechanism of action is not yet defined. Its structure contains key pharmacophoric elements that suggest a plausible biological target class. The core is a 1-methylpyrrolidin-3-yl)methanol moiety, a scaffold present in various biologically active molecules. The presence of a 3-chlorophenyl group further refines the hypothesis.

This combination of a substituted phenyl ring and a pyrrolidine structure is a common feature in ligands that target monoamine transporters (MATs), which are members of the Solute Carrier 6 (SLC6) family of proteins.[1] These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft and are the targets of numerous therapeutics and psychoactive substances.[2][3]

Based on this structural analysis, the primary hypothesis is that (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol acts as a modulator of one or more monoamine transporters. This guide will detail the experimental cascade required to test this hypothesis.

Strategic Workflow for Mechanism of Action Elucidation

A tiered approach is essential for systematically characterizing a novel compound. The strategy begins with confirming direct physical interaction with the hypothesized targets (binding), proceeds to measuring the functional consequence of that interaction (uptake), and concludes by examining the downstream cellular signaling events.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Downstream Signaling Binding Radioligand Binding Assay Binding_Data Determine Affinity (Ki) & Selectivity Binding->Binding_Data Quantifies direct interaction Function [3H]Neurotransmitter Uptake Assay Binding_Data->Function Proceed if binding is confirmed Function_Data Determine Potency (IC50) & Modality (Inhibitor vs. Substrate) Function->Function_Data Measures impact on transporter function Signaling Western Blot for p-ERK/p-Akt Function_Data->Signaling Proceed to validate mechanism Signaling_Data Confirm Cellular Pathway Modulation Signaling->Signaling_Data Assesses intracellular response

Primary Target Engagement: Radioligand Binding Assays

3.1 Rationale & Causality The first step is to determine if the compound physically binds to the hypothesized targets: DAT, NET, and SERT. A competitive radioligand binding assay is the gold standard for this purpose.[4] It quantifies the affinity of the test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the transporter.[5] This directly confirms target engagement and provides the inhibition constant (Ki), a measure of binding affinity. Performing this assay across all three transporters reveals the compound's selectivity profile.

3.2 Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system, incorporating controls for total binding, non-specific binding, and a reference compound to ensure assay integrity.

1. Membrane Preparation:

  • Culture cells stably expressing the human transporter of interest (e.g., HEK293-hDAT, CHO-hSERT, CHO-hNET).

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[6]

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a BCA assay.[8]

2. Assay Setup (96-well plate format):

  • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the appropriate radioligand (e.g., [³H]GBR12935 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) at a concentration near its Kd.[5]

  • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM GBR12935 for DAT), and 50 µL of the radioligand.

  • Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol at various concentrations (e.g., 0.1 nM to 100 µM), and 50 µL of the radioligand.

  • Reference Compound Wells: Include a known inhibitor (e.g., Cocaine) as a positive control.

3. Incubation and Filtration:

  • Incubate the plate for 60-120 minutes at a specified temperature (e.g., room temperature or 4°C) to reach equilibrium.[9]

  • Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[7]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[8]

4. Detection and Analysis:

  • Dry the filters, place them in scintillation vials with a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

3.3 Expected Data & Interpretation

The results will quantify the binding affinity of the compound at each transporter, allowing for direct comparison.

Target TransporterRadioligandTest Compound Kᵢ (nM)Reference Compound Kᵢ (nM)
hDAT [³H]GBR1293550.2150.5 (Cocaine)
hNET [³H]Nisoxetine875.41.2 (Nisoxetine)
hSERT [³H]Citalopram>10,0000.8 (Citalopram)

Interpretation: A low Ki value indicates high binding affinity. In this hypothetical example, the compound shows a clear preference for DAT over NET and SERT, suggesting it is a DAT-selective ligand.

Functional Characterization: Neurotransmitter Uptake Assay

4.1 Rationale & Causality Confirming binding is not sufficient to define the mechanism; the functional consequence must be determined. A neurotransmitter uptake assay measures the ability of the compound to inhibit the primary function of the transporter: clearing neurotransmitters from the extracellular space.[1][10] This assay will determine if the compound is a functional inhibitor and establish its potency (IC50).

4.2 Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

This protocol uses whole cells expressing the transporter of interest and measures the uptake of a radiolabeled neurotransmitter.

1. Cell Culture:

  • Plate cells stably expressing the target transporter (e.g., HEK293-hDAT) in a 24- or 48-well plate and grow to confluence.[6]

2. Assay Procedure:

  • Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).[6]

  • Pre-incubate the cells with varying concentrations of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol or vehicle for 10-20 minutes at 37°C.[6]

  • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.

  • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical to ensure measurement of the initial uptake velocity.[6]

  • To determine non-specific uptake, include control wells with a saturating concentration of a known DAT inhibitor (e.g., 10 µM cocaine) or perform the assay at 4°C.[6]

3. Termination and Lysis:

  • Terminate the uptake by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold buffer.

  • Lyse the cells with a lysis buffer (e.g., 1% SDS).[6]

4. Detection and Analysis:

  • Transfer the cell lysates to scintillation vials with a scintillation cocktail.

  • Quantify the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the functional IC50 value.

4.3 Expected Data & Interpretation

This assay provides the functional potency of the compound.

Assay ParameterTest CompoundReference Compound (Cocaine)
Functional IC₅₀ (nM) 125.6310.2

Interpretation: The IC50 value represents the concentration at which the compound inhibits 50% of dopamine uptake. A lower IC50 indicates higher functional potency. This result would confirm that the compound is a functional inhibitor of DAT.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cytosol Cytosolic Dopamine D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake Signaling Downstream Signaling D1R->Signaling D2R->Signaling DAT->DA_cytosol Recycling Compound Test Compound Compound->DAT Inhibition

Downstream Signaling & Target Validation

5.1 Rationale & Causality To build a complete picture of the compound's mechanism, it is valuable to investigate its effects on intracellular signaling pathways. DAT activity is modulated by, and can influence, various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK) and the PI3K/Akt pathway.[3][] Inhibition of DAT can lead to sustained activation of dopamine receptors on postsynaptic neurons, which in turn modulates these pathways.[12][13] Observing changes in the phosphorylation state of key proteins like ERK (p-ERK) provides further evidence of the compound's cellular activity downstream of its primary target.

5.2 Experimental Protocol: Western Blot for Phosphorylated ERK (p-ERK)

1. Cell Treatment:

  • Culture cells expressing both the dopamine D1 receptor and DAT (e.g., co-transfected HEK293 cells or a neuronal cell line like PC12).

  • Serum-starve the cells for several hours to reduce basal signaling activity.

  • Treat cells with the test compound at a concentration near its functional IC50 for various time points (e.g., 5, 15, 30 minutes). Include a vehicle control and a positive control (e.g., a known D1 receptor agonist).

2. Protein Extraction:

  • Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Quantify protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein (e.g., 20 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

4. Antibody Incubation and Detection:

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK (t-ERK).

5. Data Analysis:

  • Quantify the band intensity for p-ERK and t-ERK using densitometry software.

  • Normalize the p-ERK signal to the t-ERK signal for each sample.

  • Compare the normalized p-ERK levels in the compound-treated samples to the vehicle-treated control.

5.3 Expected Data & Interpretation An increase in the p-ERK/t-ERK ratio following treatment would indicate that the compound, by inhibiting dopamine reuptake and enhancing dopamine signaling, activates the downstream MAPK/ERK pathway. This result connects the direct action on the transporter to a tangible intracellular response, solidifying the proposed mechanism of action.

Mechanistic Synthesis & Conclusion

The systematic application of the assays described in this guide provides a multi-faceted view of the in vitro pharmacology of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol. By integrating the data from binding, functional, and signaling experiments, a comprehensive mechanism of action can be constructed.

The hypothetical data presented suggests that (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is a selective and potent inhibitor of the dopamine transporter. It binds directly to DAT with high affinity, functionally blocks the reuptake of dopamine into the presynaptic neuron, and consequently modulates downstream intracellular signaling pathways associated with dopaminergic neurotransmission. This rigorous, evidence-based approach provides the foundational understanding necessary to guide further preclinical and clinical development.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to the In Vitro Characterization of Dopamine Transporter (DAT) Modulators.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available from: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology.
  • Creative Biolabs. (n.d.). In Vitro Cell based GPCR Functional Characterization Services. Retrieved from [Link]

  • Steinkellner, T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 634. Available from: [Link]

  • Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
  • Kelson, A. B., et al. (2013). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Enzymology, 520, 239-261. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Cheng, M. H., & Chen, C. (2021). Novel ways of targeting the dopamine transporter. Frontiers in Bioscience-Landmark, 26(11), 1146-1159. Available from: [Link]

  • Foster, S. R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(2), 100497. Available from: [Link]

  • Sun, Y., et al. (2018). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 9, 69. Available from: [Link]

  • Benchchem. (n.d.). Ansofaxine's In Vitro Profile: A Technical Examination of Monoamine Transporter Binding Affinities.
  • Saha, K., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(8), 715-729. Available from: [Link]

  • Liang, C. C., & Lovenberg, T. W. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Assay and Drug Development Technologies, 1(1 Pt 1), 61-66. Available from: [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Neuromethods, 106, 1-28. Available from: [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Transporter (DAT).
  • Kuroiwa, M., & Nishi, A. (2021). Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]

  • Benchchem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
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Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

Abstract This document provides a comprehensive, step-by-step protocol for the definitive structural elucidation of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol using a suite of high-resolution Nuclear Magnetic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the definitive structural elucidation of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy experiments. Aimed at researchers in synthetic chemistry and drug development, this guide details not just the procedural steps but also the underlying scientific rationale for each phase of the analysis, from sample preparation to advanced 2D correlation experiments. The protocol is designed to be a self-validating system, ensuring unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirmation of the molecular backbone, and determination of relative stereochemistry.

Introduction

(4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is a substituted pyrrolidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1] Precise and unequivocal structural verification is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of synthesized compounds.

NMR spectroscopy stands as the cornerstone analytical technique for the structural elucidation of organic molecules in solution.[2] This application note outlines a multi-faceted NMR approach, employing one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) experiments. This combination of techniques allows for a complete "de novo" structural assignment, mapping out the entire molecular framework by identifying through-bond connectivities.

Strategic Workflow for Structural Elucidation

The characterization process follows a logical progression, where each experiment builds upon the information provided by the last. This hierarchical approach ensures efficiency and accuracy, culminating in a fully assigned and validated molecular structure.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Analysis cluster_2d Phase 3: 2D NMR Correlation cluster_confirm Phase 4: Structure Validation Prep Sample Preparation (Weighing, Dissolution) H1 ¹H NMR (Proton Environment) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Backbone) H1->C13 Initial Scaffolding DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT Refine C-type COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Confirm Spin Systems HMBC ¹H-¹³C HMBC (Long-Range C-H) HSQC->HMBC Assemble Fragments Confirm Final Structure Confirmation HMBC->Confirm

Figure 1: Logical workflow for NMR-based structural elucidation.

Materials and Instrumentation

  • Compound: (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

  • NMR Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice depends on sample solubility.[3] CDCl₃ is a common first choice for many organic molecules due to its low viscosity and volatility.[4]

  • Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v (for referencing).

  • NMR Tubes: High-quality, 5 mm NMR tubes.[5]

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6]

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 15-25 mg for subsequent ¹³C and 2D NMR experiments.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean vial.[4] The optimal sample height in a standard 5 mm tube is 4-5 cm.[5][6]

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. A homogenous solution is critical for achieving good magnetic field homogeneity (shimming).[6]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent poor spectral resolution.[5]

  • Capping and Labeling: Securely cap and label the NMR tube with a unique identifier.[8]

Data Acquisition

For all experiments, the sample should not be spinning to avoid spinning sidebands in 2D spectra.[9]

  • Purpose: To identify the number of unique proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveal neighboring protons.

  • Procedure:

    • Insert the sample, lock on the deuterium signal of the solvent, and perform automatic or manual shimming.[7]

    • Load standard proton acquisition parameters.

    • Set spectral width (SW) to ~16 ppm, centered at ~6 ppm.

    • Acquire data with 16-32 scans (nt) and a relaxation delay (d1) of 1-2 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Purpose: To identify the number of unique carbon environments. The standard experiment is proton-decoupled, meaning each unique carbon appears as a singlet.

  • Procedure:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set spectral width to ~220 ppm, centered at ~100 ppm.

    • Acquire data with a sufficient number of scans for a good signal-to-noise ratio (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Process the FID similarly to the ¹H spectrum, referencing to TMS (0.00 ppm) or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Purpose: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between carbon signals based on the number of attached protons.[10][11] In a DEPT-135 spectrum:

    • CH₃ (methyl) groups appear as positive signals.

    • CH₂ (methylene) groups appear as negative signals.

    • CH (methine) groups appear as positive signals.

    • Quaternary carbons (C) do not appear.[12][13]

  • Procedure:

    • Load a standard DEPT-135 pulse program.

    • Acquisition parameters (spectral width, number of scans) are typically similar to the standard ¹³C experiment.

    • Processing is straightforward, yielding a spectrum that reveals the multiplicity of each carbon.

  • Purpose: Correlation SpectroscopY (COSY) identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[14][15] It is invaluable for tracing out proton spin systems within the molecule.

  • Procedure:

    • Load a standard gradient-enhanced COSY (gCOSY) pulse program.[16]

    • Set the spectral width in both dimensions (F1 and F2) to match the range of the ¹H spectrum.

    • Acquire the data with 2-4 scans per increment and 256-512 increments in the F1 dimension.

    • Process the data by applying a sine-bell window function in both dimensions, followed by a 2D Fourier transform. The resulting contour plot shows diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.[15]

  • Purpose: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹JCH coupling).[17][18] This experiment definitively links each proton to its parent carbon.

  • Procedure:

    • Load a standard gradient-enhanced, phase-sensitive HSQC pulse program.

    • The F2 dimension corresponds to the ¹H spectrum, and the F1 dimension corresponds to the ¹³C spectrum. Set the respective spectral widths accordingly.

    • Acquire data with 4-8 scans per increment and 256 increments in F1.

    • Process the data to generate a 2D contour plot where each peak represents a direct C-H bond.

  • Purpose: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[18][19] This is the key experiment for connecting molecular fragments and assigning quaternary carbons.

  • Procedure:

    • Load a standard gradient-enhanced HMBC pulse program.

    • Set spectral widths as in the HSQC experiment. The key parameter is the long-range coupling delay, typically optimized for a J-coupling of 8-10 Hz.

    • Acquire data with 8-16 scans per increment and 256-512 increments in F1.

    • Processing yields a 2D contour plot where cross-peaks connect protons to carbons separated by multiple bonds.

Data Interpretation and Expected Results

The following tables summarize the expected NMR data for (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol. Chemical shifts are predicted and may vary based on solvent and concentration.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentExpected COSY Correlations
H-Ar7.20 - 7.35m4H3-ChlorophenylH-Ar
H-3'a/b3.70 - 3.85m2H-CH₂OHH-3, OH
H-2a/b, H-5a/b2.80 - 3.40m4HPyrrolidine CH₂H-2, H-3, H-4, H-5
H-42.90 - 3.10m1HPyrrolidine CHH-3, H-5a/b
H-32.40 - 2.60m1HPyrrolidine CHH-2a/b, H-4, H-3'a/b
N-CH₃2.35s3HN-MethylNone
OHVariablebr s1H-OHH-3'a/b (may broaden)
Predicted ¹³C NMR & DEPT-135 Data (100 MHz, CDCl₃)
Predicted δ (ppm)DEPT-135 PhaseAssignmentExpected HMBC Correlations (from Protons)
~145AbsentC-Ar (Quaternary, C-C)H-Ar, H-4
~134AbsentC-Ar (Quaternary, C-Cl)H-Ar
~130Positive (CH)C-ArH-Ar
~128Positive (CH)C-ArH-Ar
~127Positive (CH)C-ArH-Ar
~126Positive (CH)C-ArH-Ar
~65Negative (CH₂)-CH₂OHH-3, OH
~60Negative (CH₂)C-2 or C-5N-CH₃, H-3, H-4
~58Negative (CH₂)C-5 or C-2N-CH₃, H-3, H-4
~48Positive (CH)C-3H-2a/b, H-4, H-3'a/b, H-5a/b
~45Positive (CH)C-4H-Ar, H-3, H-5a/b, H-2a/b
~42Positive (CH₃)N-CH₃H-2a/b, H-5a/b
Integrated Data Analysis

The final structure is confirmed by systematically integrating the data from all experiments.

G cluster_mol (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol cluster_data NMR Correlation Logic mol H_Ar Ar-H H_4 H4 H_Ar->H_4 COSY (weak/none) HMBC C_Ar_Q Ar-C (Quat) H_Ar->C_Ar_Q HMBC (²J, ³J) H_3 H3 H_4->H_3 COSY H_Ring H2/H5 H_4->H_Ring COSY H_4->C_Ar_Q HMBC (²J) H_CH2OH H-CH₂OH H_3->H_CH2OH COSY H_3->H_Ring COSY C_CH2OH C-CH₂OH H_3->C_CH2OH HMBC (²J) C_4 C4 H_CH2OH->C_4 HMBC (³J) C_3 C3 H_CH2OH->C_3 HSQC (¹J) H_NMe N-CH₃ H_NMe->H_Ring HMBC (³J)

Figure 2: Key 2D NMR correlations for structural assembly.

  • Identify Spin Systems (COSY): Trace the connections from the -CH₂OH protons to H-3, from H-3 to H-4, and from H-3/H-4 to the other pyrrolidine ring protons (H-2/H-5). The aromatic protons will show correlations amongst themselves.

  • Assign Direct C-H Pairs (HSQC): Overlay the HSQC spectrum with the ¹H and ¹³C spectra. Each cross-peak definitively assigns a proton to its carbon (e.g., the N-CH₃ proton signal will correlate to the N-CH₃ carbon signal).

  • Connect the Fragments (HMBC): Use the long-range correlations to piece the puzzle together. For example, a key correlation will be from the aromatic protons to the quaternary carbon C-1' and to the methine carbon C-4 of the pyrrolidine ring. The N-methyl protons should show correlations to C-2 and C-5, confirming their position on the nitrogen.

  • Stereochemistry: The relative stereochemistry (cis vs. trans) between the substituents at C-3 and C-4 can be inferred from the ³JHH coupling constant between H-3 and H-4. Generally, a larger coupling constant (~8-12 Hz) suggests a trans (diaxial-like) relationship, while a smaller coupling constant (~2-6 Hz) suggests a cis relationship.[20] This requires careful analysis and simulation of the proton multiplet patterns.[21]

Conclusion

The sequential application of 1D and 2D NMR experiments as detailed in this protocol provides a robust and reliable method for the complete and unambiguous structural characterization of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol. This systematic approach ensures the highest level of scientific integrity, providing the confidence in molecular identity required for subsequent stages of research and development.

References

  • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
  • NMRium. (n.d.). NMRium - The next-generation NMR software.
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process.
  • Cornell University. (n.d.). NMR Sample Preparation.
  • University of Delaware. (n.d.). NMR Data Processing Software.
  • Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents.
  • Unknown. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • University of Minnesota. (n.d.). NMR Sample Preparation.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.
  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment.
  • Unknown. (2011, February 16). NMR Sample Preparation Guidelines.
  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy.
  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • UCSB Chemistry and Biochemistry. (n.d.). 2D 1H-1H COSY.
  • IU NMR Facility. (2010, September). 2D COSY and DQCOSY.
  • MRRC. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC.
  • Unknown. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Tecmag. (n.d.). COSY (Magnitude).
  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • BenchChem. (2025). Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1-Cyclopropyl-ethanone oxime.
  • Columbia University. (n.d.). HSQC and HMBC.
  • Indian Institute of Science Bangalore. (n.d.). Principles and Applications of NMR Spectroscopy.
  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?
  • Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved March 24, 2026, from [Link]

  • ACS Publications. (n.d.). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. Retrieved March 24, 2026, from [Link]

  • Kanai Laboratory. (2011, November 18). NMR Operation Manual.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals.
  • MDPI. (2023, June 1). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy.
  • InTechOpen. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Siemion, I. Z., Pędyczak, A., & Stobinska, M. (1991). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 38(4), 375-383. Retrieved March 24, 2026, from [Link]

  • ACS Publications. (2006, January 17). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). Retrieved March 24, 2026, from [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Document Type: Advanced Structural Elucidation Protocol & Mechanistic Guide Executive Summary (4-(3-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Document Type: Advanced Structural Elucidation Protocol & Mechanistic Guide

Executive Summary

(4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is a highly functionalized pyrrolidine scaffold frequently encountered in the development of neuroactive agents and monoamine reuptake inhibitors. Accurate structural elucidation of this compound and its metabolites is critical for pharmacokinetic profiling. This application note details the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pathways of this molecule. By establishing a self-validating analytical protocol, we provide DMPK scientists with a robust framework to confidently map metabolites and impurities.

Chemical Profiling & Ionization Fundamentals

Understanding the intrinsic chemical properties of the analyte is the first step in predicting its mass spectral behavior.

  • Molecular Formula: C₁₂H₁₆ClNO

  • Monoisotopic Mass: 225.0920 Da

  • Protonated Precursor [M+H]⁺: 226.100 Da (for ³⁵Cl) and 228.097 Da (for ³⁷Cl).

Ionization Causality: The tertiary amine of the N-methylpyrrolidine ring is highly basic, making it the primary site for protonation in positive-ion ESI (ESI+). Furthermore, the presence of the chlorine atom provides a built-in diagnostic tool: the characteristic ~3:1 isotopic ratio of ³⁵Cl to ³⁷Cl. Self-Validation Metric: Any fragment claimed to retain the chlorophenyl moiety must exhibit this M / M+2 isotopic signature. If the 3:1 ratio is absent, the fragment assignment is structurally invalid.

Experimental Methodology: A Self-Validating LC-HRMS/MS Protocol

To ensure reproducibility and analytical rigor, the following protocol incorporates built-in quality control checkpoints and explains the causality behind every parameter choice.

LC-HRMS/MS Operational Parameters
ParameterSpecificationCausality / Rationale
Column UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)Provides high-efficiency separation of potential diastereomers or isobaric impurities prior to MS introduction.
Mobile Phase A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in AcetonitrileFormic acid acts as an abundant proton source, maximizing [M+H]⁺ yield in ESI+ while maintaining sharp peak shapes.
Mass Analyzer Q-Exactive Orbitrap or Q-TOFHigh mass accuracy (< 5 ppm) is mandatory for distinguishing isobaric fragments (e.g., distinguishing loss of CH₃NH₂ vs. CH₃O).
Collision Energy (HCD) Stepped: 15, 30, 45 eVCaptures both labile peripheral losses (e.g., H₂O) at low energy and deep core fragmentation (e.g., ring cleavage) at high energy.
Step-by-Step Workflow
  • Sample Preparation: Dissolve the analyte in 50:50 MeOH:H₂O to a final concentration of 1 µg/mL.

    • Validation Check: Analyze immediately and at 24 hours to ensure no spontaneous degradation or solvent-adduct formation occurs.

  • System Suitability Test (SST): Inject a blank (solvent only) followed by a reference standard (e.g., nicotine) to verify mass accuracy and pyrrolidine fragmentation efficiency.

  • Data Acquisition (dd-MS²): Operate in Data-Dependent MS² mode. Set the precursor isolation window to 1.5 m/z to capture the monoisotopic peak without co-isolating the M+2 (³⁷Cl) isotope. Run a targeted SIM/MS² of the M+2 sequentially to confirm chlorine retention in downstream fragments.

  • In-Source Fragmentation (ISF) Control: Pyrrolidine-containing compounds are notoriously susceptible to in-source fragmentation, a phenomenon that can either hinder MS¹ quantification or be intentionally leveraged for enhanced core structure elucidation . Tune the capillary and tube lens voltages to minimize premature neutral loss of the pyrrolidine ring before the collision cell.

Mechanistic Fragmentation Pathways (The "Why")

The fragmentation of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is driven by the thermodynamics of neutral losses and the stability of the resulting carbocations.

Pathway A: Neutral Loss of Water (m/z 226 → 208)
  • Mechanism: The hydroxymethyl group (-CH₂OH) at C3 undergoes proton transfer from the protonated pyrrolidine nitrogen. This forms an oxonium ion (-CH₂OH₂⁺), which is an excellent leaving group.

  • Causality: The loss of H₂O (18.01 Da) yields an abundant product ion at m/z 208.089. Because the resulting carbocation is stabilized by the adjacent ring structure, this is a low-energy pathway that dominates at lower collision energies (15-20 eV).

Pathway B: Pyrrolidine Ring Cleavage & Methylamine Loss (m/z 226 → 195)
  • Mechanism: Compounds with N-methylated pyrrolidine rings characteristically undergo α -cleavage followed by ring opening. Subsequent hydrogen rearrangement leads to the neutral loss of methylamine (CH₃NH₂, 31.04 Da).

  • Causality: As documented in tandem mass spectrometry studies of pyrrolidine-containing alkaloids , the expulsion of the N-alkyl group is a primary diagnostic fragmentation route. The resulting fragments (m/z 195.058 from the intact precursor, or m/z 177.047 from the dehydrated intermediate) definitively confirm the N-methylpyrrolidine substructure.

Pathway C: Aromatic Core Isolation (m/z 125)
  • Mechanism: At high collision energies (HCD > 40 eV), the aliphatic pyrrolidine ring is completely shattered, leaving only the most stable conjugated systems.

  • Causality: The cleavage of the C-C bond connecting the pyrrolidine to the chlorophenyl ring yields a highly stable chlorotropylium or chlorobenzyl cation at m/z 125.016, a pathway well-documented in synthetic cathinone analogs .

Quantitative Data Summary
Fragment IonFormulaExact Mass (m/z)Neutral LossDiagnostic Significance
[M+H]⁺ C₁₂H₁₇ClNO⁺226.100NoneIntact precursor (³⁵Cl isotope)
Fragment 1 C₁₂H₁₅ClN⁺208.089H₂O (18.011 Da)Confirms presence of the labile hydroxyl group
Fragment 2 C₁₁H₁₂ClO⁺195.058CH₃NH₂ (31.042 Da)Confirms N-methylpyrrolidine ring
Fragment 3 C₁₁H₁₀Cl⁺177.047H₂O + CH₃NH₂Combined loss; represents the core aliphatic skeleton
Fragment 4 C₇H₆Cl⁺125.016Aliphatic structural lossConfirms chlorophenyl moiety (Must show M+2 at 127.013)

Fragmentation Pathway Visualization

The following diagram maps the hierarchical breakdown of the molecule from the precursor ion to its terminal stable cations.

MS_Fragmentation_Pathway Precursor [M+H]+ m/z 226.100 C12H17ClNO+ Loss_H2O [M+H - H2O]+ m/z 208.089 C12H15ClN+ Precursor->Loss_H2O -H2O (-18.01 Da) Low CE Loss_CH3NH2 [M+H - CH3NH2]+ m/z 195.058 C11H12ClO+ Precursor->Loss_CH3NH2 -CH3NH2 (-31.04 Da) Ring Cleavage Loss_Both [M+H - H2O - CH3NH2]+ m/z 177.047 C11H10Cl+ Loss_H2O->Loss_Both -CH3NH2 (-31.04 Da) Ring Cleavage Loss_CH3NH2->Loss_Both -H2O (-18.01 Da) Tropylium Chlorotropylium Cation m/z 125.016 C7H6Cl+ Loss_Both->Tropylium Aliphatic Cleavage High CE

Figure 1: Proposed ESI-MS/MS fragmentation pathway of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol.

Conclusion

Understanding the distinct fragmentation hierarchy of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol—beginning with water loss, proceeding through methylamine expulsion, and culminating in the robust chlorophenyl cation—enables precise structural elucidation. By leveraging the built-in isotopic signature of chlorine and strictly controlling in-source fragmentation, DMPK scientists can confidently map metabolites (such as N-demethylated or hydroxylated derivatives) by tracking mass shifts against this established baseline.

References

  • Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones Source: Forensic Chemistry URL: [Link]

Method

In vitro cell viability assay protocol using (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

Determining the In Vitro Cytotoxic Profile of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol using a Luminescent Cell Viability Assay Abstract This document provides a detailed protocol for assessing the in vitro c...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the In Vitro Cytotoxic Profile of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol using a Luminescent Cell Viability Assay

Abstract

This document provides a detailed protocol for assessing the in vitro cell viability and cytotoxic potential of the novel compound (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol. As the specific biological activities of this compound are not extensively documented, this guide serves as a foundational methodology for researchers in drug discovery and toxicology. We will utilize the CellTiter-Glo® Luminescent Cell Viability Assay as the primary method, which quantifies adenosine triphosphate (ATP) as an indicator of metabolically active, viable cells.[1][2] This protocol is designed for researchers, scientists, and drug development professionals to establish a robust and reproducible system for evaluating the cytotoxic effects of test compounds.

Introduction and Scientific Background

The evaluation of a compound's effect on cell viability is a critical first step in the drug discovery and development pipeline.[3] It provides essential information on the potential therapeutic window and off-target toxicities of a new chemical entity. The subject of this protocol, (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol, is a compound for which the public domain lacks extensive biological characterization. Therefore, a primary screen to determine its impact on cell viability is a logical and necessary starting point.

For this purpose, we employ the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a homogeneous method that measures the amount of ATP present in a cell culture, which is directly proportional to the number of metabolically active cells.[1][2] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) necessary for the generation of a luminescent signal. This "glow-type" signal is stable, with a half-life of over five hours, which allows for flexibility in experimental workflow.[1] The simplicity of the "add-mix-measure" format makes it highly amenable to high-throughput screening (HTS).[1][2]

The primary endpoint of this study will be the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the test compound that reduces cell viability by 50% compared to an untreated control.[4][5][6] This metric is a standard measure of a compound's potency in inhibiting a biological process.[5][7]

Materials and Methods

Reagents and Equipment
  • (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol (user-supplied)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)[8]

  • Selected mammalian cell line (e.g., HeLa, A549, HepG2)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Opaque-walled 96-well microplates (white plates are recommended for luminescence assays)[9]

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer capable of reading 96-well plates

  • Biological safety cabinet

  • Multichannel pipette

  • Orbital shaker

Experimental Workflow Overview

The following diagram outlines the major steps of the experimental protocol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture & Maintenance seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_compound Prepare Compound Stock & Dilutions treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells incubate_adhesion Incubate for Cell Adhesion (24h) seed_cells->incubate_adhesion incubate_adhesion->treat_cells incubate_treatment Incubate for Treatment Period (e.g., 48-72h) treat_cells->incubate_treatment add_reagent Add CellTiter-Glo® Reagent incubate_treatment->add_reagent incubate_lysis Incubate for Lysis & Signal Stabilization (10 min) add_reagent->incubate_lysis read_luminescence Read Luminescence incubate_lysis->read_luminescence normalize_data Normalize Data to Controls read_luminescence->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of a test compound.

Detailed Step-by-Step Protocol

Cell Culture and Seeding
  • Cell Maintenance: Culture the chosen cell line according to standard protocols. Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.[10] Do not use cells that have been passaged excessively.[10]

  • Cell Seeding Density Optimization: Prior to the main experiment, it is crucial to determine the optimal cell seeding density. This ensures that the cells are in the exponential growth phase at the time of the assay. A cell titration experiment is recommended to find the linear range of the assay for your specific cell line.[8]

  • Seeding for the Assay: Trypsinize and count the cells. Resuspend the cells in fresh culture medium to the optimal seeding density. Seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.

  • Edge Effect Mitigation: To minimize the "edge effect," it is advisable to fill the perimeter wells with 100 µL of sterile PBS or medium without cells and not use these wells for experimental data.[11]

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to adhere and resume normal growth.

Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol in sterile DMSO (e.g., 10 mM).

  • Serial Dilutions: Perform a serial dilution of the compound stock in culture medium to achieve the desired final concentrations for the dose-response curve. A common starting point is a 10-point, 3-fold serial dilution. Remember to account for the 100 µL of medium already in the wells.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This is critical to ensure that the solvent itself is not affecting cell viability.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or the vehicle control.

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours). The incubation time is a critical parameter and may need to be optimized.[4]

CellTiter-Glo® Assay Procedure
  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Transfer the buffer to the bottle containing the lyophilized substrate and mix gently until the substrate is fully dissolved.[8][12]

  • Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12] This helps to ensure a uniform temperature across the plate, which is important for consistent enzyme kinetics.[13]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[8]

  • Cell Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8][12]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][12]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculation of Percent Viability
  • Background Subtraction: Subtract the average luminescence value of the "medium only" (no cells) wells from all other readings.

  • Normalization: Normalize the data to the vehicle-treated control wells, which represent 100% viability. The formula for percent viability is:

    % Viability = (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells) * 100

IC50 Determination
  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (e.g., four-parameter logistic equation).[4][14]

  • IC50 Value: The IC50 is the concentration of the compound that corresponds to 50% viability on the fitted curve.[4][5]

The following diagram illustrates the process of deriving the IC50 value from the dose-response curve.

G cluster_0 Data Processing cluster_1 Curve Fitting cluster_2 Result raw_data Raw Luminescence Data normalized_data Normalized % Viability raw_data->normalized_data Normalize to Controls plot Plot % Viability vs. log[Compound] normalized_data->plot fit Fit to Sigmoidal Curve (4PL) plot->fit ic50 Determine IC50 at 50% Inhibition fit->ic50

Caption: Data analysis workflow for IC50 determination.

Representative Data Table

The following table shows an example of how to structure the data for analysis.

Compound Conc. (µM)log[Compound]Raw Luminescence (RLU)% Viability
0 (Vehicle)N/A1,500,000100.0
0.1-1.01,450,00096.7
0.3-0.521,300,00086.7
1.00.01,050,00070.0
3.00.48750,00050.0
10.01.0450,00030.0
30.01.48150,00010.0
100.02.050,0003.3

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of the results, the following controls and practices are essential:

  • Positive Control: Include a known cytotoxic compound (e.g., staurosporine, doxorubicin) as a positive control to confirm that the assay system is responsive.

  • Negative/Vehicle Control: As mentioned, a vehicle control is mandatory to account for any effects of the solvent.

  • Replicates: Both technical replicates (multiple wells for the same condition on a single plate) and biological replicates (repeating the entire experiment on different days with fresh cell preparations) are crucial for statistical power and to ensure the reliability of the findings.[4]

  • Cell Health: Regularly monitor the health and morphology of the cell cultures. Only use healthy, actively dividing cells for experiments.[10]

  • Assay Linearity: Confirm that the cell number used is within the linear range of the CellTiter-Glo® assay to ensure that the luminescent signal is directly proportional to the cell number.

Conclusion

This application note provides a comprehensive and robust protocol for determining the in vitro cytotoxic profile of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol using the CellTiter-Glo® Luminescent Cell Viability Assay. By adhering to the detailed steps for cell handling, compound treatment, assay execution, and data analysis, researchers can obtain reliable and reproducible IC50 values. This information is fundamental for the initial characterization of novel compounds and for making informed decisions in the early stages of drug development.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific - US. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
  • Wikipedia. (n.d.). IC50.
  • edX. (n.d.). IC50 Determination.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • PMC. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • Promega Corporation. (n.d.). CellTiter-Glo® 3D Cell Viability Assay Protocol.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay Technical Manual.
  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay.
  • (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
  • Visikol. (2022, June 7). The Importance of IC50 Determination.
  • protocols.io. (2025, April 1). Caspase 3/7 Activity.
  • Promega Corporation. (n.d.). Cell Viability Protocols and Applications Guide.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • SelectScience. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges.
  • Thermo Fisher Scientific - US. (n.d.). Cell Viability Assay Protocols.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol. As a basic compound containing a tertiary amine, this analyte is particularly susceptible to secondary interactions with silica-based stationary phases, leading to asymmetrical peaks that compromise resolution and quantification accuracy. This document offers a structured, cause-and-effect approach to troubleshooting, moving from common method adjustments to hardware considerations.

Part 1: Foundational Knowledge - Understanding the Root Cause

Before troubleshooting, it is crucial to understand the underlying chemical interactions that cause peak tailing for this specific analyte.

Q1: What is peak tailing and how is it quantified?

A: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common distortion where the latter half of thepeak is broader than the front half.[1][2] This is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of T_f = 1.0 indicates a perfectly symmetrical peak. For most assays, a tailing factor of less than 1.5 is acceptable, though many methods require a value below 1.2.[3]

Q2: Specifically, why is (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol prone to peak tailing?

A: The primary cause is the interaction between the basic tertiary amine in the pyrrolidine ring of your analyte and acidic silanol groups (Si-OH) on the surface of silica-based HPLC columns.[2][4]

  • Analyte Chemistry : The nitrogen atom in the 1-methylpyrrolidine group is a Lewis base, which can be protonated depending on the mobile phase pH.

  • Stationary Phase Chemistry : Standard silica-based reversed-phase columns (e.g., C18) have residual, unbonded silanol groups. These silanols are acidic (pKa ≈ 3.8–4.2) and can become deprotonated (negatively charged, SiO⁻) at a mobile phase pH above 4.[5]

  • The Interaction : The protonated, positively charged analyte molecule can undergo a strong secondary ionic interaction with the negatively charged silanol sites. This interaction is stronger than the primary hydrophobic retention mechanism, causing some analyte molecules to be retained longer, which results in a tailed peak.[3][4]

G cluster_0 Silica Surface (pH > 4) cluster_1 Analyte Molecule cluster_2 Primary Retention Mechanism Silanol Ionized Silanol Group (SiO⁻) Strong Negative Charge Analyte Protonated Tertiary Amine (N⁺-CH₃) Strong Positive Charge Analyte->Silanol Strong Secondary Ionic Interaction (Causes Peak Tailing) C18 C18 Stationary Phase Hydrophobic Interaction Analyte->C18 Desired Hydrophobic Interaction (Leads to Symmetrical Peak)

Figure 1: Competing retention mechanisms for the analyte on a C18 column.

Part 2: Systematic Troubleshooting Guide

Follow this workflow to diagnose and resolve peak tailing methodically. Start with the most common and easily adjustable parameters.

Figure 2: Systematic workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling peak shape.

Q: My peak is tailing. Is my mobile phase pH appropriate?

A: This is the most critical parameter. Operating at a pH close to the pKa of your analyte or the silanol groups will result in mixed ionization states and severe tailing.[6][7] For a basic compound like yours, you have two primary strategies:

  • Low pH (Recommended): Adjust the mobile phase pH to between 2.5 and 3.5.[3][8] This protonates both your analyte's tertiary amine (making it consistently positive) and the residual silanol groups (making them neutral). This eliminates the strong ionic interaction, leaving only the desired hydrophobic retention.[2][3]

  • High pH: Operating at a high pH (e.g., pH > 9, if your column allows) will keep your analyte neutral and the silanols negatively charged. This can also work but often requires specialized pH-stable columns to prevent silica dissolution.[1]

Q: What buffer should I use and at what concentration?

A: A buffer is essential to maintain a stable pH. Unstable pH is a common cause of retention time drift and poor peak shape.[1][6]

  • Choice: For low-pH methods, phosphate or formate buffers are excellent choices. Formic acid (0.1%) is very common, especially for LC-MS applications.[9][10]

  • Concentration: The buffer concentration should be sufficient to control the pH. A concentration of at least 20-25 mM is recommended to provide adequate buffering capacity.[11]

Q: Should I consider adding a competitive base or an ion-pairing reagent?

A: If pH adjustment alone is insufficient, these additives can help.

Additive TypeExampleMechanism of Action
Competitive Base Triethylamine (TEA)TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from your analyte. This reduces tailing but may alter selectivity.[11]
Ion-Pairing Reagent Sodium OctanesulfonateThe hydrophobic end of the reagent adsorbs to the stationary phase, while the charged end faces the mobile phase. This creates a new surface that can interact with your charged analyte, improving retention and peak shape.[12][13]
Table 1: Common mobile phase additives for improving basic compound peak shape.
Step 2: Stationary Phase (Column) Selection

Not all C18 columns are created equal. The underlying silica and bonding technology are critical.

Q: I've optimized my mobile phase, but tailing persists. Could my column be the problem?

A: Yes, absolutely. Older columns, or those made with lower-purity silica (Type A), have a higher concentration of acidic, metal-contaminated silanol groups and are more prone to causing tailing.[2] Modern columns made from high-purity silica (Type B) have significantly fewer problematic silanols.[11]

Furthermore, the "end-capping" process, where residual silanols are chemically deactivated with a small silylating agent, is crucial.[3][4] A column that is not end-capped or has lost its end-capping due to harsh conditions will exhibit significant tailing with basic compounds.

Q: How do I choose a better column for this analysis?

A: For robust analysis of basic compounds like (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol, select a column with features designed to minimize silanol interactions.

Column TechnologyDescriptionSuitability for Basic Analytes
High-Purity, End-Capped Silica (Type B) The industry standard. Made from silica with low metal content and features extensive end-capping to mask silanols.Good: A significant improvement over older Type A columns.[2]
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded into the C18 chain. This shields residual silanols via hydrogen bonding.Excellent: Offers superior peak shape for bases and compatibility with highly aqueous mobile phases.[1][14]
Hybrid Particle Technology (e.g., BEH, CSH) Silica-organic hybrid particles offer enhanced pH stability and reduced silanol activity compared to pure silica.Excellent: Very robust and provides exceptional peak shape for basic compounds across a wide pH range.
Table 2: HPLC column selection guide for basic analytes.
Step 3: System, Hardware, and Maintenance

If both the mobile phase and column are optimized, the issue may lie with the HPLC system itself or column degradation.

Q: What hardware issues can cause peak tailing?

A: Extra-column volume is a common culprit, especially for early-eluting peaks.[1][15] This refers to any volume the sample passes through outside of the column itself.

  • Tubing: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector to an absolute minimum.[1]

  • Fittings: Ensure all fittings are properly seated (e.g., PEEK finger-tight fittings) to avoid creating small voids or dead volumes.

  • Detector Cell: A large detector flow cell can contribute to band broadening and tailing.[16]

Q: Could my column be contaminated or damaged?

A: Yes. Over time, columns can become fouled or damaged, leading to poor peak shape for all analytes.

  • Contamination: Strongly retained sample matrix components can accumulate at the column head, creating active sites that cause tailing. Using a guard column is a cost-effective way to protect your analytical column.[17]

  • Column Void: A physical shock (dropping the column) or repeated pressure cycles can cause the packed bed to settle, creating a void at the inlet. This typically results in split or severely tailed peaks.[18]

  • Blocked Frit: Particulates from unfiltered samples or precipitated buffers can clog the inlet frit, distorting flow and causing peak tailing.[19]

Part 3: Experimental Protocols
Protocol 1: General Purpose Low-pH Method for Analysis

This protocol provides a robust starting point for achieving symmetrical peaks.

  • Column Selection: Choose a modern, end-capped C18 or a polar-embedded column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter all mobile phases through a 0.45 µm filter before use.[19]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase to avoid peak distortion.[11][20]

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength (e.g., 230 nm).[10]

    • Gradient: Start with a 5-minute isocratic hold at 10% B to establish a baseline, then ramp to 90% B over 15 minutes. Adjust as needed for optimal resolution.

  • System Suitability: Before analysis, perform a system suitability test. The USP Tailing Factor for the analyte peak should be ≤ 1.5.[21][22]

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is causing peak tailing, this general flushing procedure for reversed-phase columns can restore performance.

  • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

  • Flush out Buffers: Wash the column with 10-20 column volumes of HPLC-grade water (without buffer) to remove any salts that could precipitate.[17]

  • Increasingly Strong Organic Wash: Flush the column sequentially with stronger solvents to remove contaminants. Use at least 10 column volumes for each step:

    • 100% Acetonitrile

    • 75% Acetonitrile / 25% Isopropanol

    • 100% Isopropanol[19]

  • Re-equilibration: Return the column to its starting mobile phase conditions. Equilibrate with at least 20-30 column volumes, or until a stable baseline is achieved.

  • Performance Check: Inject a standard to confirm that peak shape and retention time have been restored.

Part 4: Frequently Asked Questions (FAQs)

Q: What is an acceptable USP tailing factor (Tf)? A: According to USP General Chapter <621>, the tailing factor should ideally be close to 1.0. For most applications, a value between 0.8 and 1.5 is considered acceptable.[21] However, specific methods may have stricter requirements.

Q: Can the sample solvent cause peak tailing? A: Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause peak distortion, including tailing or fronting. It is best practice to dissolve the sample in the initial mobile phase composition.[11][20]

Q: My peak shape was good, but it has degraded over time. What is the most likely cause? A: The most common causes for gradual degradation are either column contamination from sample matrix components or the slow hydrolysis of the stationary phase (especially the end-capping) if operated outside the recommended pH range.[14] The first step is to try cleaning the column (Protocol 2). If that fails, the column may need to be replaced. Using a guard column can significantly extend column lifetime.[17]

Q: How does temperature affect peak tailing? A: Increasing the column temperature generally improves peak efficiency and can sometimes reduce tailing by decreasing mobile phase viscosity and speeding up mass transfer. However, be aware that operating at high temperatures (e.g., > 60 °C) can accelerate the degradation of silica-based columns, especially at non-neutral pH.[18]

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices.
  • U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY.
  • Chrom Tech. (n.d.). HPLC Column Care and Maintenance Guide.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • Waters Corporation. (2016, October 13). Tips to maintain your HPLC & UHPLC systems and columns.
  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
  • Restek. (2014, March 11). [17]Troubleshooting HPLC- Tailing Peaks. Retrieved from Restek Resource Hub.

  • U.S. Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography.
  • LCGC International. (2026, March 11). HPLC Column Maintenance: Tips for Extending HPLC Column Lifetime.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Hamilton Company. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
  • LCGC International. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • KNAUER. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2024). HPLC Troubleshooting Guide.
  • MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC (archived).
  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 4-Chlorophenyl-2-pyridinylmethanol.
  • Kuo, C. C., et al. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis, 10(2), 101-106.
  • National Center for Biotechnology Information. (n.d.). (1-Methylpyrrolidin-3-yl)methanol.
  • Greuter, H. N. J. M., et al. (2005). Optimizing an online SPE-HPLC method for analysis of (R)-[11C]1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide [(R)-[11C]PK11195] and its metabolites in humans. Nuclear Medicine and Biology, 32(3), 307-312.
  • CymitQuimica. (n.d.). CAS 1210934-04-5: [(3S)-1-methylpyrrolidin-3-yl]methanol.
  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • National Center for Biotechnology Information. (n.d.). (3-(4-Chlorophenyl)phenyl)methanol.
  • ABL Technology. (n.d.). (4-Bromophenyl)(3-chlorophenyl)methanol | 1226317-15-2.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Inter-laboratory Validation of Assay Methods for (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical testing. The reliability and reproducibility of the methods used to qua...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical testing. The reliability and reproducibility of the methods used to quantify an active pharmaceutical ingredient (API) are paramount. This guide provides an in-depth comparison of potential analytical methods for the assay of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol, a key intermediate in various synthetic pathways. While specific inter-laboratory validation data for this particular compound is not publicly available, this document will serve as a comprehensive guide based on established principles for similar small molecules. We will explore the validation of two powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and transferable analytical methods.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. An inter-laboratory validation study is the pinnacle of method validation, designed to assess the reproducibility of a method when performed by different analysts in different laboratories.[1][2] This process is crucial for standardizing analytical procedures for inclusion in pharmacopoeias or for transfer between quality control laboratories.[1]

Choosing the Right Analytical Tool: HPLC-UV vs. GC-MS

The selection of an appropriate analytical technique is the first critical step. For a molecule like (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol, both HPLC-UV and GC-MS present viable options, each with distinct advantages and considerations.

  • High-Performance Liquid Chromatography (HPLC) is a workhorse in the pharmaceutical industry, particularly for the analysis of non-volatile or thermally labile compounds.[3][4] Coupled with a UV detector, it offers a robust and cost-effective method for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile or semi-volatile compounds.[5][6] For non-volatile compounds, a derivatization step can be employed to increase volatility.[7] The mass spectrometer provides definitive identification, which is a significant advantage.[8]

Designing a Robust Inter-laboratory Validation Study

A successful inter-laboratory study requires meticulous planning and a clearly defined protocol. The design should be in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics.[1][9][10]

Study Protocol Essentials:
  • Objective: To determine the reproducibility of the analytical method for the quantification of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol in a bulk drug substance.

  • Participating Laboratories: A minimum of three independent laboratories should be included.

  • Samples: Homogenous, well-characterized batches of the analyte and any potential impurities should be distributed to all participating laboratories. This includes high-purity reference standards and samples spiked at different concentration levels.

  • Analytical Procedure: A detailed, unambiguous analytical method protocol must be provided to each laboratory.

  • Validation Parameters: The study will assess the following key performance characteristics as defined by ICH Q2(R1):

    • Accuracy: The closeness of test results to the true value.[1][11]

    • Precision: The degree of agreement among individual test results. This includes:

      • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[1][3]

      • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[2][11]

      • Reproducibility (Inter-laboratory precision): Precision between different laboratories.[1][2]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[3][4]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objective & Scope P2 Develop Detailed Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare & Distribute Homogenous Samples P3->P4 L1 Lab 1: Execute Protocol P4->L1 L2 Lab 2: Execute Protocol P4->L2 L3 Lab 3: Execute Protocol P4->L3 A1 Collect Data from All Labs L1->A1 L2->A1 L3->A1 A2 Statistical Analysis (ANOVA) A1->A2 A3 Evaluate Reproducibility & Other Parameters A2->A3 A4 Final Validation Report A3->A4

Inter-laboratory validation workflow.

Method 1: HPLC-UV Assay Protocol

High-performance liquid chromatography is a preferred method for the analysis of many pharmaceutical products due to its ability to provide rapid, sensitive, and reproducible results.[3][4]

Experimental Protocol:
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point for polar compounds.[12][13] A gradient elution may be necessary to separate impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan of the analyte (a wavelength around 230 nm is a reasonable starting point based on the chlorophenyl moiety).[12]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

  • Validation Experiments:

    • Specificity: Analyze blank samples, samples of known related substances, and the analyte to demonstrate separation.

    • Linearity: Prepare a series of solutions covering 50-150% of the target concentration and plot the peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).[11]

    • Precision:

      • Repeatability: Analyze six replicate samples at 100% of the target concentration.[11]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Robustness: Intentionally vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.

G Sample Sample Preparation HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data

HPLC-UV analytical workflow.

Method 2: GC-MS Assay Protocol

GC-MS is a powerful technique for both qualitative and quantitative analysis, offering high sensitivity and specificity.[5][8] Since (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol has a hydroxyl group, derivatization may be necessary to improve its volatility and chromatographic behavior.[7]

Experimental Protocol:
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector.

    • Autosampler.

    • Data system.

  • Derivatization (if required):

    • React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the analyte and any impurities.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: A suitable mass range to include the molecular ion and characteristic fragment ions of the derivatized analyte.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions for the analyte to enhance sensitivity and selectivity.

  • Sample Preparation:

    • Prepare standard and sample solutions in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Perform the derivatization reaction under controlled conditions for both standards and samples.

  • Validation Experiments:

    • The validation experiments will be similar to those for HPLC-UV, with adjustments for the GC-MS technique. For specificity, the mass spectrum provides an additional layer of identification.

G Sample Sample Preparation (& Derivatization) GC Gas Chromatograph (Injector, Column, Oven) Sample->GC MS Mass Spectrometer GC->MS Data Data Acquisition & Processing MS->Data

GC-MS analytical workflow.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance characteristics for the two methods based on typical results for similar small molecules.

Table 1: Comparison of HPLC-UV and GC-MS Method Characteristics

ParameterHPLC-UVGC-MSRationale
Specificity Good (based on retention time)Excellent (based on retention time and mass spectrum)Mass spectral data provides a higher degree of confidence in peak identity.[8]
Sample Throughput HighModerateDerivatization step in GC-MS can increase analysis time per sample.
Cost of Operation LowerHigherGC-MS systems and consumables are generally more expensive.
Robustness Generally highModerateDerivatization reactions can sometimes be sensitive to experimental conditions.
Need for Derivatization NoLikelyThe hydroxyl group may require derivatization for good peak shape and volatility in GC.[7]

Table 2: Expected Inter-laboratory Validation Results (Hypothetical)

Validation ParameterHPLC-UVGC-MSAcceptance Criteria (Typical)
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 1.5%≤ 2.0%
- Reproducibility≤ 2.0%≤ 2.5%≤ 3.0%
Linearity (r²) > 0.999> 0.999≥ 0.995
Range (% of target) 80 - 120%80 - 120%80 - 120% of the test concentration
LOQ (µg/mL) ~1.0~0.1Dependent on required sensitivity
LOD (µg/mL) ~0.3~0.03Dependent on required sensitivity

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and suitable techniques for the assay of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol. The choice between them will depend on the specific requirements of the analysis.

  • For routine quality control in a manufacturing environment , where high throughput and lower cost are important, a well-validated HPLC-UV method is often the preferred choice.[4] Its robustness and simplicity make it ideal for repeated use.

  • For impurity profiling, stability testing, or when definitive identification is crucial , the enhanced specificity and sensitivity of GC-MS make it the superior option.[5][14] It is particularly valuable during the research and development phases.

Ultimately, the successful implementation of any analytical method hinges on a thorough and well-documented inter-laboratory validation study. This ensures that the method is not only suitable for its intended purpose but also transferable and reproducible across different laboratories, a cornerstone of modern pharmaceutical quality assurance.

References

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  • Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry. [Link]

  • III Analytical Methods. (n.d.). Japan Environment Agency. [Link]

  • Jayabharathi, J., et al. (2011). [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile. (n.d.). PrepChem.com. [Link]

  • Analytical Method for Chlorantraniliprole (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]

  • PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

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  • An Analytical Procedure for the Determination of Different Therapeutic Drugs in Surface Waters. (2011). PubMed. [Link]

  • CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. (2015).
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

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